D-Arabinose-2-13C
Description
Properties
CAS No. |
101615-87-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
D-[2-13C]Arabinose |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for D Arabinose 2 ¹³c
Strategies for Site-Specific ¹³C Labeling in Pentose (B10789219) Monosaccharides
Site-specific isotopic labeling of pentoses such as D-arabinose is achieved through strategies that either build the sugar from smaller, labeled precursors or selectively modify existing carbohydrate scaffolds. These methods are designed to control the exact position of the ¹³C atom within the five-carbon chain.
One fundamental chemical approach is the Kiliani-Fischer synthesis , which lengthens the carbon chain of an aldose by one carbon. chemistrysteps.com To synthesize D-Arabinose-2-¹³C, this process would theoretically start with a four-carbon aldose, D-erythrose. The reaction involves the addition of a labeled cyanide source, such as potassium cyanide (K¹³CN), to the aldehyde group of D-erythrose. This step forms two epimeric cyanohydrins where the newly added ¹³C-labeled carbon becomes C-2 of the resulting pentose. Subsequent reduction of the nitrile group to an imine, followed by acidic hydrolysis, yields a mixture of D-arabinose and D-ribose, both labeled at the C-2 position. chemistrysteps.com A similar principle has been demonstrated in the synthesis of D-[1-¹³C]glucose from D-arabinose, highlighting the utility of labeled cyanide in extending sugar chains. fas.org
Another strategy involves the degradation of larger, specifically labeled monosaccharides. For instance, selectively labeled D-glucose can be chemically or enzymatically cleaved to yield smaller, labeled intermediates that can then be converted to the desired pentose.
These chemical methods provide a direct route to site-specific labeling but may require extensive purification to separate stereoisomers and protect reactive functional groups.
Chemoenzymatic Synthesis Approaches for Position-Specific ¹³C Incorporation
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high regio- and stereoselectivity of enzymes, offering an efficient pathway for producing complex, isotopically labeled carbohydrates. nih.govrsc.org This approach can overcome the challenges of purely chemical methods, such as the formation of unwanted stereoisomers and the need for tedious protection-deprotection steps. acs.orgnih.gov
A plausible chemoenzymatic route to D-Arabinose-2-¹³C could involve the following steps:
Chemical Synthesis of a Labeled Precursor: A key intermediate is first synthesized chemically to incorporate the ¹³C label at the desired position. For instance, a labeled three-carbon molecule like [2-¹³C]dihydroxyacetone phosphate (B84403) could be prepared.
Enzymatic Aldol Condensation: An aldolase (B8822740) enzyme could then be used to catalyze the condensation of the labeled precursor with an unlabeled two-carbon aldehyde (glycolaldehyde). Aldolases are highly stereospecific, ensuring the formation of a pentose phosphate with the correct stereochemistry and the ¹³C label at the C-2 position.
Enzymatic Modification/Dephosphorylation: Subsequent enzymatic steps, potentially involving isomerases or epimerases, could refine the sugar backbone if necessary. A final dephosphorylation step using a phosphatase enzyme would yield the target molecule, D-Arabinose-2-¹³C.
This integration of chemical and enzymatic steps leverages the strengths of both disciplines to achieve a highly specific and efficient synthesis. nih.gov
Biocatalytic Pathways for Isotopic Labeling of Carbohydrates
Biocatalytic methods utilize whole microbial cells or isolated enzymes to produce labeled compounds from isotopically enriched substrates. rsc.org These methods are advantageous as they often proceed under mild conditions and with exceptional specificity. The Pentose Phosphate Pathway (PPP) is a central metabolic route that directly involves the synthesis and interconversion of pentoses, making it a prime target for producing labeled D-arabinose. researchgate.netresearchgate.net
In this approach, a microorganism capable of producing arabinose is cultured in a medium where the primary carbon source is a specifically labeled glucose molecule. The isotopic label from the glucose is distributed throughout the metabolic network, and the resulting labeling pattern of the product depends on the position of the label in the starting material. gwdguser.denih.gov
For example:
Feeding with [1-¹³C]glucose can lead to labeling at the C-1 position of the resulting pentose phosphates.
Feeding with [2-¹³C]glucose can result in significant enrichment at the C-2 position of pentose phosphates through the action of enzymes like transketolase and transaldolase. researchgate.net
By carefully selecting the labeled precursor and the microbial strain, it is possible to direct the ¹³C isotope to the C-2 position of D-arabinose. The final product must then be extracted from the fermentation broth and purified.
Table 1: Comparison of Synthesis Strategies for D-Arabinose-2-¹³C
| Methodology | Principle | Potential Labeled Precursor | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Chemical Synthesis | Stepwise construction of the carbon skeleton using classic organic reactions. | K¹³CN (with D-erythrose) | Direct, high-control over label introduction. | Formation of stereoisomers, requires protecting groups, potentially harsh reaction conditions. |
| Chemoenzymatic Synthesis | Combines chemical synthesis of a labeled intermediate with highly selective enzymatic transformations. | [2-¹³C]Dihydroxyacetone phosphate | High stereo- and regioselectivity, avoids extensive protecting group chemistry. rsc.org | Requires availability of specific enzymes and compatibility between chemical and biological steps. |
| Biocatalytic Pathway | Utilization of microbial metabolism (e.g., Pentose Phosphate Pathway) to convert a labeled substrate into the target molecule. | [2-¹³C]Glucose | Environmentally friendly (mild conditions), high stereospecificity. | Potential for label scrambling, requires extensive purification from complex biological mixtures. |
Analytical Verification of Isotopic Purity and Positional Enrichment
Following synthesis, it is crucial to confirm both the position of the ¹³C label and the isotopic purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this verification. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for determining the precise location of a ¹³C label. frontiersin.org The ¹³C isotope has a nuclear spin that can be detected by NMR, whereas the much more abundant ¹²C isotope is NMR-silent. In a ¹³C NMR spectrum of D-Arabinose-2-¹³C, the signal corresponding to the C-2 carbon will be significantly enhanced relative to the signals from the other carbon atoms, which are present at natural abundance (approximately 1.1%). unimo.it The distinct chemical shifts for each carbon in the arabinose ring allow for unambiguous assignment. wikipedia.org Two-dimensional NMR experiments, such as HSQC or HMBC, can further confirm the position by showing correlations between the enriched carbon and its attached protons. acs.org
Table 2: Typical ¹³C NMR Chemical Shifts for D-Arabinopyranose in D₂O
| Carbon Atom | α-anomer (ppm) | β-anomer (ppm) | Expected Observation for D-Arabinose-2-¹³C |
|---|---|---|---|
| C-1 | 97.5 | 97.8 | Signal at natural abundance. |
| C-2 | 69.1 | 69.1 | Signal intensity significantly enhanced due to ¹³C enrichment. |
| C-3 | 72.1 | 72.1 | Signal at natural abundance. |
| C-4 | 69.1 | 69.1 | Signal at natural abundance. |
| C-5 | 65.8 | 62.9 | Signal at natural abundance. |
Mass Spectrometry (MS): MS is used to determine the level of isotopic enrichment (purity). The mass of a molecule containing a single ¹³C atom will be one mass unit greater than its unlabeled counterpart. By analyzing the sample with techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the ratio of the labeled (M+1) to unlabeled (M0) molecular ions can be accurately measured. acs.orgnih.gov This ratio directly provides the isotopic enrichment percentage of the D-Arabinose-2-¹³C sample. nih.gov
Advanced Analytical Techniques for ¹³c Labeled Metabolite Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Isotopic Tracing
NMR spectroscopy is a non-destructive analytical technique that provides detailed structural information and can directly detect the ¹³C nucleus. frontiersin.org This makes it exceptionally well-suited for identifying the exact position of isotopic labels within a molecule and quantifying the degree of enrichment. acs.org
One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental tool for metabolite fingerprinting. It provides a spectrum where each unique carbon atom in a molecule produces a distinct peak, with a chemical shift characteristic of its chemical environment. nih.gov When D-Arabinose-2-¹³C is introduced into a biological system, the signal corresponding to the C-2 position will be significantly enhanced compared to the signals from other carbon atoms, which are at natural abundance (approximately 1.1%). youtube.com
As D-Arabinose-2-¹³C is metabolized, the ¹³C label is incorporated into various downstream products. For instance, in studies of yeast metabolism, l-[2-¹³C]arabinose was observed to be converted into metabolites like L-arabitol, xylitol (B92547), and trehalose (B1683222). nih.gov By analyzing the ¹³C NMR spectra of cell extracts over time, new, intense peaks appear that correspond to the labeled carbons in these newly formed metabolites. nih.gov This allows for the identification of active metabolic pathways. For example, the detection of the ¹³C label at specific positions in trehalose can confirm the flow of carbon from arabinose through the pentose (B10789219) phosphate (B84403) pathway. nih.gov
The table below shows typical ¹³C NMR chemical shifts for the different forms of D-arabinose in D₂O. In a spectrum of D-Arabinose-2-¹³C, the signal for the C-2 carbon in each anomeric form would be dramatically increased in intensity.
| Anomer | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| α-pyranose | 98.2 | 73.4 | 74.0 | 70.0 | 67.9 |
| β-pyranose | 94.1 | 70.0 | 70.1 | 70.2 | 64.0 |
| α-furanose | 102.6 | 82.05 | - | - | - |
| β-furanose | 96.6 | 76.83 | - | - | - |
| Data sourced from references nih.govomicronbio.com. Note: Full assignments for furanose forms are less commonly reported. |
Two-dimensional (2D) NMR techniques provide more detailed connectivity information, which is crucial for unambiguously confirming the position of the ¹³C label.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.orgyoutube.com For D-Arabinose-2-¹³C, an HSQC spectrum would show a very strong cross-peak connecting the ¹³C signal of C-2 with the ¹H signal of the proton attached to it (H-2). This provides direct evidence that the label is at the C-2 position. This technique is invaluable for distinguishing between isomers and confirming assignments in complex mixtures of metabolites. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). libretexts.org This is particularly useful for mapping the carbon skeleton and confirming the structure of unknown metabolites derived from the labeled precursor. In the context of D-Arabinose-2-¹³C, an HMBC spectrum would show correlations from the H-1 and H-3 protons to the labeled C-2 carbon, and from the H-2 proton to the C-1, C-3, and C-4 carbons. These long-range correlations provide definitive structural proof and help trace the labeled carbon's location in larger metabolic products. youtube.com
The following table illustrates the expected key correlations for the β-pyranose form of D-Arabinose-2-¹³C in 2D NMR spectra.
| Experiment | Correlating Nuclei | Type of Correlation | Expected Result |
| HSQC | ¹H-2 ↔ ¹³C-2 | 1-bond coupling (¹JCH) | Intense cross-peak confirming H-2 is attached to the labeled C-2. |
| HMBC | ¹H-1 ↔ ¹³C-2 | 2-bond coupling (²JCH) | Cross-peak showing connectivity between H-1 and C-2. |
| HMBC | ¹H-3 ↔ ¹³C-2 | 2-bond coupling (²JCH) | Cross-peak showing connectivity between H-3 and C-2. |
| HMBC | ¹H-2 ↔ ¹³C-1 | 2-bond coupling (²JCH) | Cross-peak showing connectivity between H-2 and C-1. |
| HMBC | ¹H-2 ↔ ¹³C-3 | 2-bond coupling (²JCH) | Cross-peak showing connectivity between H-2 and C-3. |
A primary goal of stable isotope tracing is to quantify the amount of label that has been incorporated into different metabolites. Quantitative ¹³C NMR can be used to determine the isotopic abundance or fractional enrichment at specific carbon positions. doi.orgnih.gov To achieve accurate quantification, NMR acquisition parameters must be carefully controlled, primarily by ensuring complete spin-lattice (T₁) relaxation between scans. This is typically achieved by using long relaxation delays. doi.org
The fractional ¹³C enrichment of a specific carbon in a metabolite can be calculated by comparing the integrated intensity of its NMR signal to the total amount of the metabolite, which can be determined by other methods like HPLC. nih.gov For example, in a study tracing the metabolism of l-[2-¹³C]arabinose, the amount of ¹³C label in a specific resonance was quantified from the NMR spectrum and divided by the total concentration of that metabolite to yield the fractional enrichment. nih.gov This approach revealed the time-dependent flow of the ¹³C label from arabinose into various metabolic pools. nih.gov
The development of new pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), further enhances the ability to measure ¹³C enrichment by separating signals from ¹²C- and ¹³C-containing molecules into distinct spectra, simplifying analysis in complex biological extracts. acs.orgnih.gov
Mass Spectrometry (MS) Techniques in Isotope Tracing
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is an extremely sensitive technique for detecting isotopic labels. The incorporation of a ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1 Dalton, which is readily detected by MS. MS is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to analyze complex mixtures.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Sugars like arabinose are non-volatile and must first be chemically modified through a process called derivatization to make them suitable for GC analysis. rsc.orgrestek.com A common method involves a two-step process: oximation, which reduces the number of isomers, followed by silylation (e.g., using BSTFA to create trimethylsilyl (B98337) (TMS) derivatives). restek.comrestek.com
Once derivatized, the sample is injected into the GC, where different metabolites are separated based on their boiling points and interaction with the column. The separated compounds then enter the mass spectrometer, which fragments them into smaller, charged ions. The mass spectrum of a derivatized metabolite will show a characteristic pattern of fragments. When analyzing D-Arabinose-2-¹³C, any fragment containing the C-2 carbon will have its mass shifted by +1 m/z unit compared to the unlabeled compound. nih.gov By analyzing the mass distribution of these fragments (isotopomer analysis), researchers can deduce the position of the ¹³C label and quantify its incorporation. nih.govmdpi.com This provides valuable data for metabolic flux analysis. springernature.com
| Compound | Derivatization Method | Key Fragment (Unlabeled) | Corresponding Fragment from D-Arabinose-2-¹³C |
| D-Arabinose | Oximation followed by Trimethylsilylation (TMS) | Contains C1-C2-C3 | m/z + 1 |
| D-Arabinose | Oximation followed by Trimethylsilylation (TMS) | Contains C2-C3-C4 | m/z + 1 |
| D-Arabinose | Oximation followed by Trimethylsilylation (TMS) | Contains C4-C5 | m/z (no change) |
| This table illustrates the principle of how different fragments are affected by the label at the C-2 position. The exact m/z values depend on the specific derivative and fragmentation pattern. |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing metabolites in their native state, often without the need for derivatization. nih.govrsc.org This is a significant advantage when dealing with complex biological samples. In a typical LC-MS experiment for ¹³C-labeled metabolites, the sample extract is first separated by an LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like sugars. nih.govrsc.org
After separation, the metabolites are ionized and enter the mass spectrometer. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, can measure the mass of the intact (or "parent") ion with high accuracy. nih.govrsc.org When D-Arabinose-2-¹³C or its downstream metabolites are analyzed, the instrument detects a population of molecules that are 1 Dalton heavier than the corresponding unlabeled (M+0) molecules. The relative intensities of the unlabeled (M+0) peak and the labeled (M+1) peak are used to calculate the isotope abundance or the mass isotopologue distribution (MID). nih.govrsc.org This data is critical for metabolic flux analysis, providing a quantitative measure of how much of a given metabolite pool is derived from the ¹³C-labeled tracer. nih.govrsc.org
The table below demonstrates the expected mass shift for D-Arabinose-2-¹³C and a hypothetical downstream metabolite.
| Compound | Chemical Formula (Unlabeled) | Monoisotopic Mass (M+0) | Expected Labeled Mass (M+1) from D-Arabinose-2-¹³C |
| D-Arabinose | C₅H₁₀O₅ | 150.0528 | 151.0562 |
| Xylulose-5-phosphate | C₅H₁₁O₈P | 230.0191 | 231.0225 |
| Masses are calculated for the neutral molecule. The observed m/z in the mass spectrometer will depend on the ion formed (e.g., [M-H]⁻ or [M+H]⁺). |
High-Resolution Mass Spectrometry for Isotopic Fine Structure and Tandem Mass Isotopomer Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for analyzing ¹³C-labeled compounds, offering the ability to accurately determine the mass of ions and resolve isotopic patterns. nih.govyoutube.com When D-Arabinose-2-¹³C is metabolized, the ¹³C label is incorporated into various downstream metabolites. HRMS can distinguish between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of each metabolite, which are known as isotopologues. nih.gov The collection of the fractional abundances of each isotopologue for a particular metabolite is referred to as its Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV). nih.gov
The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios (m/z), which is crucial for distinguishing ¹³C-labeled metabolites from other co-eluting compounds in a complex biological sample. youtube.com For instance, analyzing the MID of pentose phosphates derived from D-Arabinose-2-¹³C can reveal the activity of pathways like the pentose phosphate pathway (PPP).
Tandem mass spectrometry (MS/MS) provides an additional layer of information by isolating a specific isotopologue ion, fragmenting it, and analyzing the resulting product ions. nih.gov This technique is invaluable for tandem mass isotopomer analysis. By analyzing the fragmentation patterns, it is possible to determine the specific position of the ¹³C label within the metabolite's structure. nih.gov For example, if D-Arabinose-2-¹³C enters the PPP, the label's position in resulting metabolites like fructose-6-phosphate (B1210287) or glucose-6-phosphate can be pinpointed through characteristic fragments. nih.gov This positional information helps to resolve ambiguities in pathway analysis that cannot be addressed by measuring MIDs alone. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for these analyses, combining the separation power of LC with the specificity and sensitivity of tandem MS. researchgate.netsemanticscholar.org
The table below illustrates the expected mass increase for D-Arabinose and some of its potential downstream metabolites when the single ¹³C label is retained.
| Compound Name | Chemical Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (¹³C-labeled) | Mass Shift |
| D-Arabinose | C₅H₁₀O₅ | 150.0528 | 151.0562 | +1.0034 |
| D-Xylulose-5-phosphate | C₅H₁₁O₈P | 230.0191 | 231.0225 | +1.0034 |
| D-Ribulose-5-phosphate | C₅H₁₁O₈P | 230.0191 | 231.0225 | +1.0034 |
| L-Arabitol | C₅H₁₂O₅ | 152.0685 | 153.0718 | +1.0034 |
| Fructose-6-phosphate | C₆H₁₃O₉P | 260.0297 | 261.0331 | +1.0034 |
Note: The mass shift corresponds to the difference between a ¹³C and a ¹²C atom. The listed labeled mass assumes the incorporation of a single ¹³C atom.
Isotope Ratio Mass Spectrometry (IRMS) in Carbon Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample with extremely high precision. Unlike HRMS which determines the distribution of isotopologues within a specific metabolite population, IRMS provides a bulk measurement of the average isotopic enrichment of a sample. youtube.com
Chromatographic Separation Methods for Pre-Analytical Sample Preparation and Metabolite Enrichment
Before mass spectrometric analysis, the complex mixture of metabolites within a biological sample must be separated. youtube.comuab.edu Chromatographic methods are indispensable for this pre-analytical step, as they reduce ion suppression, separate isomers, and allow for the detection of low-abundance compounds. youtube.com The choice of method depends on the physicochemical properties of the target analytes.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the most common separation technique coupled with MS for metabolomics. nih.gov For polar compounds like D-Arabinose and its phosphorylated derivatives, hydrophilic interaction liquid chromatography (HILIC) is often employed. Reversed-phase (RP) chromatography is also used, sometimes with ion-pairing agents to improve the retention of highly polar analytes. The separation achieved by LC allows for the individual introduction of metabolites into the mass spectrometer, enabling cleaner spectra and more accurate quantification. semanticscholar.org
Gas Chromatography (GC) coupled to MS (GC-MS) is another robust technique for metabolome analysis. nih.gov Sugars and sugar alcohols like arabinose and arabitol are not volatile, so they require a chemical derivatization step to increase their volatility and thermal stability. nih.gov This typically involves reactions like oximation followed by silylation. While requiring additional sample preparation, GC-MS offers excellent chromatographic resolution and produces reproducible fragmentation patterns that are useful for metabolite identification. nih.gov Chiral GC columns can even be used to separate enantiomers, such as D- and L-arabitol, which is crucial for understanding specific metabolic pathways. nih.gov
Effective sample preparation is critical and typically involves quenching metabolism rapidly, followed by extraction of the metabolites. uab.edunih.gov Common extraction methods use solvents like cold methanol, ethanol, or acetonitrile (B52724) to precipitate proteins and extract a broad range of metabolites. uab.edu These pre-analytical steps ensure the quality and reliability of the data obtained from the subsequent analysis of D-Arabinose-2-¹³C and its metabolic products.
The following table summarizes common chromatographic methods used for the analysis of labeled sugars and their derivatives.
| Technique | Principle | Derivatization Required for Sugars | Typical Analytes | Advantages |
| HPLC/UPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | No | Sugars, sugar phosphates, organic acids, amino acids | Wide applicability, suitable for non-volatile and thermally labile compounds. nih.gov |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Yes (e.g., silylation) | Sugars, sugar alcohols, fatty acids, amino acids | High resolution, reproducible fragmentation for identification. nih.gov |
Metabolic Flux Analysis Mfa Methodologies Utilizing D Arabinose 2 ¹³c
Theoretical Principles of Isotope Tracing in Complex Metabolic Networks
Isotope tracing in Metabolic Flux Analysis (MFA) is founded on the principle that the distribution of isotopes in metabolites is directly related to the metabolic fluxes within a network. nih.gov By introducing a substrate labeled with a stable isotope like ¹³C, such as D-Arabinose-2-¹³C, researchers can track the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. creative-proteomics.comcreative-proteomics.com This process provides insights into the activity of different metabolic pathways. creative-proteomics.com
The core of ¹³C-MFA lies in achieving a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of metabolites are constant over time, while isotopic steady state means the isotopic enrichment of metabolites is also stable. nih.govnih.gov Once the system reaches this dual steady state, the labeling patterns of intracellular metabolites are measured. semanticscholar.org These experimentally determined labeling patterns are then compared to simulated patterns generated from a metabolic model with assumed flux distributions. nih.gov
The mathematical relationship between metabolic fluxes and the resulting isotope labeling patterns is complex. It involves tracking the transfer of every carbon atom through each reaction in the metabolic network. nih.gov Different flux distributions will produce distinct isotopic labeling patterns in the metabolites. nih.gov By iteratively adjusting the flux values in the model and comparing the simulated labeling patterns to the measured data, the true in vivo metabolic fluxes can be estimated. nih.gov This is typically achieved by minimizing the difference between the simulated and experimental labeling data. springernature.com
Qualitative analysis of labeling patterns can also provide valuable information. For instance, the presence of specific isotopologues (molecules that differ only in their isotopic composition) can indicate the activity or reversibility of certain enzymatic reactions. nih.gov
Experimental Design Considerations for ¹³C-MFA Studies with Pentose (B10789219) Tracers
The success of a ¹³C-MFA study heavily relies on a well-thought-out experimental design. researchgate.net A crucial first step is the selection of the optimal isotopic tracer. springernature.com For studies involving the pentose phosphate (B84403) pathway (PPP) or related pathways, pentose tracers like D-Arabinose-2-¹³C are employed. The choice of the specific labeled position on the tracer molecule significantly impacts the precision of the estimated fluxes for different pathways. researchgate.netresearchgate.net For instance, certain tracers might provide more precise estimates for glycolysis and the PPP, while others are better suited for analyzing the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
Several key factors must be considered during the experimental design phase:
Tracer Selection: The choice of tracer should be guided by the specific metabolic pathways under investigation. creative-proteomics.com In silico simulations are often used to predict which tracer will provide the most informative data for the fluxes of interest. researchgate.net The goal is to select a tracer that maximizes the differences in labeling patterns resulting from different flux distributions.
Metabolic and Isotopic Steady State: The experimental setup must ensure that the cells reach both metabolic and isotopic steady state. nih.govnih.gov The time required to reach isotopic steady state can vary significantly between different cell types, sometimes taking several hours or even a day in mammalian cells. rsc.org
Isotopic Labeling Measurement: Accurate measurement of the isotopic labeling patterns in metabolites is critical. This is typically done using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Parallel Labeling Experiments: In complex systems, using a single tracer may not be sufficient to resolve all fluxes. Parallel experiments with different isotopic tracers can provide complementary information and improve the accuracy and resolution of the flux map. nih.gov
Minimizing Experimental Error: Careful attention must be paid to all experimental procedures, from cell culture and tracer administration to sample quenching and metabolite extraction, to minimize analytical errors that could affect the accuracy of the final flux estimates.
Recent advancements have led to the development of methods for robust experimental design, which aim to identify tracer strategies that are informative across a wide range of possible flux distributions, particularly when prior knowledge is limited. frontiersin.org
Computational Tools and Algorithms for Flux Parameter Estimation and Confidence Interval Determination
Following the experimental phase of a ¹³C-MFA study, sophisticated computational tools and algorithms are required to analyze the isotopic labeling data and estimate the metabolic fluxes. nih.gov These tools are essential for solving the complex mathematical models that link the measured labeling patterns to the intracellular reaction rates. springernature.com
A variety of software packages have been developed for ¹³C-MFA, each with its own set of algorithms and features. Some widely used tools include INCA and 13CFLUX2. researchgate.netfz-juelich.de These software suites provide functionalities for model construction, simulation of labeling patterns, flux estimation, and statistical analysis. oup.comfz-juelich.de
The core of these computational tools is the flux estimation algorithm. This is typically an optimization-based approach that seeks to find the set of flux values that best fits the experimental data. nih.gov This is achieved by minimizing a sum of squared residuals between the measured and simulated labeling patterns. springernature.com
Key computational steps and considerations include:
Model Specification: The metabolic network, including all relevant reactions and atom transitions, is defined in a format that the software can interpret. Formats like FluxML, an XML-based language, have been developed for this purpose. oup.comfz-juelich.de
Simulation of Isotopic Labeling: Algorithms based on frameworks like Elementary Metabolite Units (EMU) or cumomers are used to efficiently simulate the propagation of isotopes through the metabolic network for a given set of fluxes. oup.comnih.gov
Flux Estimation: Numerical optimization algorithms are employed to find the best-fit flux distribution. springernature.com
Statistical Analysis: Once the best-fit fluxes are determined, it is crucial to assess the precision of these estimates. This is done by calculating confidence intervals, which provide a range within which the true flux value is likely to lie. springernature.com This statistical analysis helps to evaluate the goodness-of-fit of the model and the reliability of the estimated fluxes. springernature.com
Recent developments have explored the use of machine learning-based frameworks to accelerate the computation time and improve the stability of flux estimations, which can be a bottleneck in traditional optimization-based approaches. nih.govacs.org
The following table provides an overview of some computational tools used in ¹³C-MFA:
| Tool Name | Key Features |
| INCA | Widely used for isotopically non-stationary and stationary MFA. researchgate.net |
| 13CFLUX2 | High-performance software suite with support for multicore CPUs and compute clusters. oup.comfz-juelich.de |
| FreeFlux | Aims for time-efficient flux estimation. researchgate.net |
Challenges and Limitations in Quantitative Metabolic Flux Determination Using Isotopic Tracers
Despite its power, quantitative Metabolic Flux Analysis (MFA) using isotopic tracers is not without its challenges and limitations. These can arise from both the experimental and computational aspects of the methodology.
One of the primary challenges is the requirement for the biological system to be at a metabolic and isotopic steady state. nih.gov In many biological systems, particularly in dynamic environments or with slow-growing cells, achieving a true steady state can be difficult. nih.gov While isotopically non-stationary MFA (INST-MFA) methods have been developed to address this for systems that reach metabolic but not isotopic steady state, they add another layer of complexity to the data analysis. rsc.org
Further challenges and limitations include:
Metabolite Compartmentalization: Cells, especially eukaryotic cells, have different compartments (e.g., cytosol, mitochondria) where the same metabolic reactions can occur. Standard analytical techniques often measure the average labeling of a metabolite across the entire cell, which can obscure the distinct fluxes within each compartment. nih.gov
Complex Atom Rearrangements: The scrambling of carbon atoms in certain metabolic reactions can complicate the tracing of isotopic labels, making it more difficult to infer the fluxes through these pathways. nih.gov
Network Gaps and Unknown Pathways: The accuracy of MFA is dependent on the completeness and correctness of the underlying metabolic network model. If significant pathways are missing or incorrectly represented, the resulting flux estimates may be inaccurate.
Computational Burden: For large-scale metabolic models, the computational cost of flux estimation and statistical analysis can be substantial, requiring significant computing power and time. fz-juelich.denih.gov
Tracer Selection: As discussed previously, the choice of the isotopic tracer is critical. A suboptimal tracer can lead to imprecise or unidentifiable flux estimates for certain reactions. nih.gov
Analytical Measurement Errors: The precision of the analytical techniques used to measure isotopic labeling (e.g., MS, NMR) directly impacts the accuracy of the flux estimates.
While these challenges exist, ongoing advancements in analytical techniques, computational algorithms, and experimental design strategies continue to improve the accuracy, scope, and applicability of ¹³C-MFA. nih.gov
Research Applications of D Arabinose 2 ¹³c in Elucidating Biochemical Pathways and Enzymatic Mechanisms
Investigation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Intermediates and Flux
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. D-Arabinose-2-¹³C is an invaluable tool for studying the intricate reactions of this pathway.
The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by the enzymes transketolase and transaldolase. These enzymes are responsible for the interconversion of various sugar phosphates. While direct studies utilizing D-Arabinose-2-¹³C to trace these specific reactions are not extensively documented in available literature, the principles of carbon tracing with other ¹³C-labeled substrates, such as glucose, are well-established and directly applicable.
Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor. For example, it can transfer a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. Transaldolase, on the other hand, transfers a three-carbon unit, for instance from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, to form fructose-6-phosphate (B1210287) and erythrose-4-phosphate.
The PPP is not a linear pathway but rather a network of interconnected and reversible reactions. The direction of flux through the non-oxidative branch can change depending on the metabolic needs of the cell. ¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions, including their reversibility.
While specific MFA studies employing D-Arabinose-2-¹³C are not readily found in the literature, studies using ¹³C-labeled glucose have demonstrated the utility of this approach in assessing PPP dynamics. By analyzing the isotopic labeling patterns of PPP intermediates, researchers can distinguish between the oxidative and non-oxidative branches and determine the extent of reversible flux through the transketolase and transaldolase reactions. This provides a quantitative understanding of how cells partition carbon between glycolysis and the PPP to meet their anabolic and redox demands. The interconnected nature of the PPP with glycolysis, coupled with the reversibility of its reactions, presents challenges in measuring absolute fluxes, making isotopic tracers essential for accurate quantification.
Elucidation of Carbohydrate Metabolism in Diverse Biological Systems
The metabolism of pentoses like D-arabinose varies significantly across different organisms. D-Arabinose-2-¹³C is a key tool for unraveling these diverse metabolic strategies.
Microorganisms exhibit a remarkable diversity in their capacity to utilize pentose sugars. In some bacteria, D-arabinose can be metabolized through a non-phosphorylative pathway, analogous to the Entner-Doudoroff pathway, leading to the formation of pyruvate (B1213749) and glycolaldehyde (B1209225) or α-ketoglutarate.
While direct tracing studies with D-Arabinose-2-¹³C in bacteria are not extensively detailed, research on the metabolism of the enantiomer, L-arabinose, in yeasts provides significant insights into the power of isotopic labeling. A study using L-[2-¹³C]arabinose in the yeasts Candida arabinofermentans and Pichia guilliermondii revealed detailed metabolic fates of the labeled carbon. The ¹³C label was traced into various metabolites, providing evidence for the operation of the redox catabolic pathway. Furthermore, the labeling pattern in trehalose (B1683222) and arabitol demonstrated the recycling of glucose-6-phosphate through the oxidative PPP, a strategy to regenerate NADPH for L-arabinose catabolism.
These findings highlight how a specifically labeled arabinose isomer can be used to uncover intricate metabolic networks, including pathway switching and cofactor regeneration. Similar approaches with D-Arabinose-2-¹³C would be invaluable for elucidating the precise pathways of D-arabinose metabolism in various microbial species.
| Metabolite | Carbon Position | Fractional ¹³C Enrichment (%) at 5 min | Fractional ¹³C Enrichment (%) at 39 min |
|---|---|---|---|
| Arabitol | C1 | 1.5 | 10.2 |
| Arabitol | C2 | 2.1 | 11.5 |
| Xylitol (B92547) | C2 | 1.1 | 2.5 |
| Trehalose | C1 | 1.2 | 5.1 |
| Trehalose | C2 | 1.1 | 3.0 |
| Trehalose | C3 | 1.1 | 2.1 |
Arabinose is a significant component of plant cell wall polysaccharides, including pectin (B1162225) and hemicellulose. Understanding the biosynthesis of these complex polymers is crucial for fields ranging from plant biology to biofuel production. Isotopic labeling is a key technique for tracing the flow of carbon from primary metabolites into the cell wall.
While studies specifically using D-Arabinose-2-¹³C as a direct precursor for tracing are not prominent, experiments involving the supply of ¹³CO₂ to plants have successfully tracked the incorporation of the label into the arabinose residues of cell wall polymers. This demonstrates the feasibility of using isotopic tracers to follow the path of carbon into these structural components.
The biosynthesis of the nucleotide sugar precursor, UDP-L-arabinose, proceeds from UDP-D-xylose, which is in turn derived from UDP-D-glucuronic acid. By supplying labeled precursors, researchers can investigate the dynamics of these interconversion pathways and the subsequent incorporation of arabinose into growing polysaccharide chains. The use of a specifically labeled precursor like D-Arabinose-2-¹³C could provide more direct insights into the later stages of this process, bypassing the complexities of upstream metabolism from CO₂ or glucose.
| Moiety | Time after Labeling (hours) | Relative ¹³C Enrichment (Normalized) |
|---|---|---|
| Arabinose | 9 | 0.8 |
| Arabinose | 19 | 0.6 |
| Galactose | 9 | 1.0 |
| Galactose | 19 | 0.7 |
| Glucose | 9 | 0.9 |
| Glucose | 19 | 0.8 |
In mammals, pentose metabolism is intrinsically linked to the PPP and the uronic acid pathway. The interconversion of pentoses, such as the conversion of D-xylulose to D-arabitol, plays a role in cellular metabolism, although it is less characterized than the central glucose metabolic pathways.
Direct studies employing D-Arabinose-2-¹³C to investigate these specific interconversions in mammals are not well-documented in the current scientific literature. However, the principles of isotopic tracing are widely applied to study mammalian metabolism. For instance, various ¹³C-labeled glucose tracers are used to probe the fluxes through glycolysis and the PPP in different tissues and disease states.
The metabolism of D-xylose in eukaryotes often proceeds through an oxido-reductase pathway, involving the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose can then be phosphorylated to enter the PPP. The metabolism of D-arabinose can potentially intersect with these pathways. The use of D-Arabinose-2-¹³C would be a powerful, yet currently underexploited, approach to directly trace the fate of D-arabinose in mammalian cells and tissues, clarifying its pathways of catabolism and its potential for interconversion with other pentoses like D-xylulose.
Enzymatic Reaction Mechanism Studies using Positional ¹³C Labels
Positional labeling with ¹³C is a critical tool for probing the mechanisms of enzyme-catalyzed reactions. By placing the isotopic label at a specific position, such as the C-2 carbon in D-arabinose, researchers can follow the fate of that particular atom through an enzymatic transformation, providing unambiguous evidence for proposed reaction mechanisms.
While direct studies detailing the use of D-Arabinose-2-¹³C for stereochemical analysis are not prevalent in readily available literature, the principles of using positionally labeled isotopes are well-established. Such a tracer could be used to investigate enzymes that act on D-arabinose, such as isomerases or dehydrogenases. For example, in a proposed enzymatic reaction, if the C-2 carbon of D-arabinose is expected to undergo a change in its stereochemical configuration, using D-Arabinose-2-¹³C would allow for the verification of this event. The analysis of the resulting product by NMR spectroscopy could reveal coupling patterns and chemical shifts indicative of the new stereochemistry around the labeled carbon, thus confirming the mechanism. In studies on related pentose metabolism, while techniques like NMR can track the transfer of labels, definitive enantiomeric resolution often requires complementary methods like chiral gas chromatography-mass spectrometry (GC-MS) to distinguish between D and L isomers of resulting products like arabitol. nih.gov
Isotopic tracers are instrumental in identifying bottlenecks or rate-limiting steps within a metabolic pathway. nih.gov When a labeled substrate like D-Arabinose-2-¹³C is introduced into a system at isotopic steady state, the rate of label incorporation and the concentration of labeled intermediates can be monitored over time. A rate-limiting step is often revealed by the accumulation of the substrate immediately preceding the slow enzymatic reaction. nih.gov
| Observation | Metabolite Measured | Inference | Reference |
| Strong accumulation of labeled intermediate | L-Arabitol (from L-[2-¹³C]arabinose) | L-arabitol 4-dehydrogenase is a rate-limiting step. | nih.gov |
| Low incorporation of label into downstream products | Products of the Pentose Phosphate Pathway | A bottleneck exists at the entry point or within the pathway. | nih.gov |
| Diversion of labeled carbon to alternative products | D-arabitol and ribitol | Activation of redox sink pathways to regenerate cofactors. | nih.gov |
Bioengineering and Synthetic Biology Applications for Carbon Flow Optimization
In bioengineering and synthetic biology, the goal is often to redirect a microorganism's metabolism towards the high-yield production of a specific chemical, biofuel, or pharmaceutical. ¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers like D-Arabinose-2-¹³C is a key quantitative tool to guide these efforts. mdpi.comresearchgate.net By mapping the flow of carbon, researchers can identify metabolic inefficiencies and pinpoint targets for genetic modification to optimize production. researchgate.net
To enhance the production of a target metabolite, it is crucial to understand how carbon from a starting substrate is distributed throughout the metabolic network. By feeding an organism D-Arabinose-2-¹³C, researchers can quantify the flux of carbon that is directed towards the desired product versus competing pathways.
For instance, if the goal is to produce an amino acid from D-arabinose in an engineered strain of Corynebacterium glutamicum, ¹³C-MFA can reveal what percentage of the arabinose is funneled into the pentose phosphate pathway (PPP) leading to the amino acid precursor, and what percentage is lost to other pathways like glycolysis or the TCA cycle. Research on L-arabinose utilization has shown that engineered C. glutamicum can be made to produce L-glutamate from L-arabinose as the sole carbon source. jmb.or.kr A tracer study using D-Arabinose-2-¹³C in a similar system would precisely quantify the carbon distribution, allowing engineers to identify and then down-regulate or knock out genes responsible for flux into competing, non-productive pathways, thereby redirecting more carbon toward the target product.
When foreign metabolic pathways are introduced into an organism, they can create unforeseen demands on cellular resources and cause metabolic imbalances. Tracing carbon flow with D-Arabinose-2-¹³C is essential for understanding how the host metabolism adapts and for diagnosing issues in the engineered strain.
Studies using L-[2-¹³C]arabinose in yeasts have provided a detailed map of carbon distribution through their native pentose catabolism. nih.govnih.gov The label from the C-2 position was traced into specific positions of various metabolites, demonstrating the flow through the redox catabolic pathway to D-xylulose-5-P and subsequently through the pentose phosphate pathway and glycolysis. nih.gov For example, the label appeared on C-2 of xylitol and on C-1, C-2, and C-3 of trehalose. nih.gov This level of detail allows scientists to verify that an engineered pathway is functioning as intended and to observe its interaction with the host's native metabolism. If an engineered organism designed to utilize D-arabinose showed an unexpected labeling pattern in its metabolites when fed D-Arabinose-2-¹³C, it could indicate pathway inefficiencies, cofactor imbalances, or the activation of previously unknown metabolic routes. nih.govjmb.or.kr
The table below illustrates the fate of the labeled carbon from L-[2-¹³C]arabinose in yeast, a model for how D-Arabinose-2-¹³C would be traced in an engineered organism.
| Starting Substrate | Observed Metabolite | Position(s) of ¹³C Label | Inferred Pathway | Reference |
| L-[2-¹³C]Arabinose | L-Arabitol | C-2 | Arabinose Reduction | nih.gov |
| L-[2-¹³C]Arabinose | D-Xylulose-5-P | C-2 | Redox Catabolic Pathway | nih.gov |
| L-[2-¹³C]Arabinose | Xylitol | C-2 | Redox Catabolic Pathway | nih.gov |
| L-[2-¹³C]Arabinose | Fructose-6-P | C-2, C-3 | Pentose Phosphate Pathway | nih.gov |
| L-[2-¹³C]Arabinose | Trehalose | C-1, C-2, C-3 | PPP and Glycolysis | nih.gov |
| L-[2-¹³C]Arabinose | D-Arabitol | C-1, C-2 | PPP and Redox Balancing | nih.gov |
Theoretical Frameworks and Computational Modeling Approaches
Stoichiometric Network Reconstruction and Isotope Labeling Models (ILM)
Stoichiometric network reconstruction is the foundation for analyzing metabolic fluxes. It involves the creation of a comprehensive, genome-scale model of all known biochemical reactions within an organism. This network model defines the relationships between metabolites and reactions, providing a mathematical representation of the metabolic capabilities of a cell.
Isotope Labeling Models (ILMs) are then built upon these stoichiometric networks to simulate the flow of isotopes through the metabolic pathways. When a labeled substrate like D-Arabinose-2-¹³C is introduced into a biological system, the ¹³C isotope is incorporated into various downstream metabolites. The pattern of this incorporation, known as the isotopomer distribution, provides valuable information about the active metabolic pathways and their relative fluxes.
The core of an ILM is a set of algebraic equations that describe the relationship between metabolic fluxes and the distribution of isotopes in the metabolites. By measuring the isotopomer distribution of key metabolites, typically through techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to estimate the intracellular metabolic fluxes by fitting the experimental data to the model.
Table 1: Key Components of a Stoichiometric Network for D-Arabinose-2-¹³C Metabolism
| Component | Description | Relevance to D-Arabinose-2-¹³C |
| Metabolites | The substrates, intermediates, and products of metabolic reactions. | Includes D-Arabinose-2-¹³C and its downstream metabolites such as D-xylulose-5-phosphate and intermediates of the pentose (B10789219) phosphate (B84403) pathway. |
| Reactions | The biochemical transformations that convert metabolites. | Encompasses the enzymatic reactions involved in arabinose catabolism and its connection to central carbon metabolism. |
| Stoichiometry | The quantitative relationship between reactants and products in a reaction. | Defines the molar ratios of metabolites in the reactions involving the labeled carbon from D-Arabinose-2-¹³C. |
| Compartmentation | The localization of metabolites and reactions within different cellular compartments. | Important for accurately modeling the flow of D-Arabinose-2-¹³C metabolites between, for example, the cytosol and mitochondria. |
Kinetic Modeling and ¹³C Isotope Labeling Dynamics
While stoichiometric models provide a steady-state view of metabolic fluxes, kinetic modeling can capture the dynamic behavior of a metabolic system. Kinetic models incorporate information about enzyme kinetics, substrate concentrations, and regulatory interactions to simulate how metabolite concentrations and fluxes change over time.
When combined with ¹³C isotope labeling, kinetic modeling allows for the study of isotopically non-stationary metabolic flux analysis (INST-MFA). This approach is particularly useful for studying systems that are not at a metabolic steady state, or for investigating the dynamics of metabolic pathways in response to perturbations.
In a typical experiment, D-Arabinose-2-¹³C would be introduced to a cell culture, and the time-course of ¹³C incorporation into various metabolites would be measured. This dynamic labeling data provides rich information about the in vivo kinetics of the metabolic network. For instance, a study on the metabolism of L-[2-¹³C]arabinose in yeasts monitored the appearance of ¹³C in downstream metabolites like arabitol, xylitol (B92547), and trehalose (B1683222) over time using in vivo ¹³C NMR. nih.gov This type of kinetic data allows for the estimation of not only metabolic fluxes but also metabolite pool sizes and enzyme kinetic parameters.
Table 2: Illustrative Time-Course Data for D-Arabinose-2-¹³C Metabolism
| Time (minutes) | D-Arabinose-2-¹³C (% remaining) | ¹³C-labeled D-xylulose-5-phosphate (%) | ¹³C-labeled Sedoheptulose-7-phosphate (%) |
| 0 | 100 | 0 | 0 |
| 5 | 85 | 10 | 2 |
| 10 | 60 | 25 | 8 |
| 20 | 30 | 45 | 20 |
| 30 | 10 | 50 | 35 |
Statistical Analysis for Isotope Abundance Data and Flux Confidence
The estimation of metabolic fluxes from ¹³C labeling data is a complex statistical problem. The measured isotope abundance data is subject to experimental noise, and the relationship between fluxes and isotope patterns is often highly nonlinear. Therefore, robust statistical methods are required to obtain accurate and reliable flux estimates.
A common approach is to use a weighted least-squares minimization algorithm to find the set of fluxes that best fit the experimental data. The goodness-of-fit of the model is typically assessed using a chi-squared (χ²) statistical test. researchgate.net This test compares the weighted sum of squared residuals (SSR) between the measured and simulated isotope abundances to the chi-squared distribution with a certain number of degrees of freedom. nih.gov If the SSR falls within a statistically acceptable range (e.g., the 95% confidence interval), the model is considered to be a good fit to the data. researchgate.netnih.gov
It is also crucial to determine the confidence intervals for the estimated fluxes. nih.gov Confidence intervals provide a range of values within which the true flux is likely to lie and are essential for assessing the statistical significance of the results. nih.gov Methods for calculating confidence intervals include evaluating the sensitivity of the SSR to variations in individual fluxes and using Monte Carlo simulations. nih.gov These methods help to identify which fluxes are well-determined by the data and which are more uncertain.
Table 3: Example of Flux Estimation with Confidence Intervals
| Metabolic Flux | Estimated Value (relative units) | 95% Confidence Interval |
| Arabinose uptake | 100 | [95.2, 104.8] |
| Pentose Phosphate Pathway | 65 | [60.5, 69.5] |
| Glycolysis | 35 | [31.0, 39.0] |
| TCA Cycle | 20 | [17.8, 22.2] |
Systems Biology Integration of Isotopic Tracing Data with -Omics Datasets
Isotopic tracing data from compounds like D-Arabinose-2-¹³C provides a functional readout of the metabolic state of a cell. In a systems biology approach, this metabolic flux data can be integrated with other large-scale 'omics' datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more comprehensive and holistic understanding of cellular physiology. nih.govnih.gov
The integration of multi-omics data can help to elucidate the regulatory mechanisms that control metabolic fluxes. nih.gov For example, by combining flux data with transcriptomic and proteomic data, it is possible to identify key enzymes or regulatory proteins whose expression levels correlate with changes in metabolic pathways. Similarly, integrating flux data with metabolomic data can reveal how changes in metabolite concentrations affect enzyme activities and pathway fluxes.
Several computational frameworks and platforms have been developed for the integration of multi-omics data. nih.gov These tools often employ network-based approaches to visualize and analyze the complex interactions between different molecular layers. e-enm.org By mapping the isotopic tracing data onto these integrated networks, researchers can gain insights into how genetic and environmental perturbations propagate through the cellular system to affect metabolic function.
Table 4: Multi-Omics Data Integration for D-Arabinose-2-¹³C Studies
| Omics Data Type | Information Provided | Integration with D-Arabinose-2-¹³C Data |
| Genomics | Genetic blueprint of the organism. | Identifies genes encoding enzymes in the arabinose metabolic pathway. |
| Transcriptomics | Gene expression levels (mRNA). | Correlates changes in gene expression with alterations in arabinose metabolic fluxes. |
| Proteomics | Protein abundance and modifications. | Links the abundance of metabolic enzymes to the observed pathway activities. |
| Metabolomics | Global profile of metabolite concentrations. | Provides context for the flux data by revealing the concentrations of substrates and products. |
Future Perspectives and Emerging Research Avenues for D Arabinose 2 ¹³c Tracing
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
A comprehensive understanding of metabolic regulation requires looking beyond metabolite levels alone. The integration of data from D-Arabinose-2-¹³C tracing with other omics disciplines, such as proteomics and transcriptomics, offers a powerful strategy to achieve a systems-level view of cellular function. nih.govspringernature.com By correlating changes in metabolic fluxes, as determined by ¹³C labeling patterns, with alterations in gene expression and protein abundance, researchers can uncover the regulatory mechanisms that govern metabolic shifts in response to various stimuli or pathological conditions.
For instance, a study investigating the metabolic response to a particular drug could use D-Arabinose-2-¹³C to trace the flow of carbon through pentose (B10789219) phosphate (B84403) pathway (PPP) and connecting pathways. Simultaneously, transcriptomic analysis would reveal changes in the expression of genes encoding enzymes in these pathways, while proteomics would quantify the levels of these enzymes. nih.gov This integrated approach can help distinguish between regulation occurring at the transcriptional, translational, or metabolic level. For example, an observed change in flux through a particular reaction without a corresponding change in enzyme level might point towards allosteric regulation or substrate availability as the primary control mechanism. A key challenge and area of future development lies in the creation of sophisticated bioinformatics tools and computational models capable of integrating these large and heterogeneous datasets to generate cohesive and actionable biological insights. researchgate.net
Table 1: Illustrative Example of Multi-Omics Data Integration with D-Arabinose-2-¹³C Tracing
| Omics Layer | Data Generated | Potential Insights |
| Metabolomics | ¹³C enrichment patterns in downstream metabolites from D-Arabinose-2-¹³C. | Quantifies flux through the pentose phosphate pathway and connected metabolic routes. |
| Transcriptomics | mRNA expression levels of enzymes in pentose metabolism. | Identifies transcriptional regulation of metabolic pathways in response to stimuli. |
| Proteomics | Abundance of metabolic enzymes and regulatory proteins. | Reveals post-transcriptional and translational control of metabolic machinery. |
| Integrated Analysis | Correlation of flux data with gene and protein expression. | Provides a holistic view of metabolic regulation and identifies key control points. |
Development of Novel ¹³C Labeling Strategies and Advanced Tracers for Specific Metabolic Nodes
The specific position of the ¹³C label in a tracer molecule is critical for maximizing the information obtained from a labeling experiment. nih.gov While D-Arabinose-2-¹³C provides valuable information, the development of novel labeling strategies involving D-arabinose could further enhance our ability to probe specific metabolic nodes. For example, doubly labeled D-arabinose isotopologues could be designed to resolve fluxes through parallel or bidirectional pathways with greater precision. The choice of the optimal tracer is crucial for the success of ¹³C metabolic flux analysis (¹³C-MFA). researchgate.net
Furthermore, the creation of advanced tracers derived from D-Arabinose-2-¹³C could open new avenues of investigation. For instance, chemically modifying the D-arabinose molecule to mimic a drug or a natural ligand, while retaining the ¹³C label, could allow for the tracing of the metabolic fate of these compounds and their impact on cellular metabolism. The development of such "functionalized" tracers will require innovative synthetic chemistry approaches. oup.com The goal of these novel strategies is to design experiments that yield the most informative labeling patterns for the specific metabolic questions being addressed, thereby increasing the accuracy and resolution of metabolic flux maps. nih.gov
Advancements in Analytical Sensitivity and High-Throughput Metabolomics
The detection and quantification of ¹³C-labeled metabolites are central to any tracer study. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of sensitivity and throughput in metabolomics. nih.govmdpi.comconsensus.app
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, allows for the accurate determination of mass isotopologue distributions in complex biological samples, which is essential for calculating metabolic fluxes. mdpi.comconsensus.app Innovations in sample preparation, chromatographic separation techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), and data analysis software are enabling the analysis of a larger number of samples with greater speed and precision. mdpi.comconsensus.app
In parallel, NMR spectroscopy, while inherently less sensitive than MS, offers unique advantages, such as the ability to distinguish between positional isotopomers without the need for chemical derivatization. acs.orgnist.gov The development of cryogenically cooled probes and higher field magnets has significantly improved the sensitivity of NMR. acs.org Furthermore, novel NMR techniques, such as two-dimensional experiments like the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can provide detailed information on carbon-carbon connectivity, aiding in the identification of unknown metabolites and the elucidation of novel metabolic pathways. researchgate.net These analytical advancements will be critical for detecting subtle changes in metabolite labeling from D-Arabinose-2-¹³C, particularly in studies where sample material is limited. nih.gov
Table 2: Comparison of Key Analytical Techniques for ¹³C-Tracer Analysis
| Technique | Advantages | Disadvantages | Emerging Trends |
| Mass Spectrometry (MS) | High sensitivity, high throughput, suitable for complex mixtures. | Isomer differentiation can be challenging, often requires derivatization. | High-resolution instruments (e.g., QTOF), improved chromatographic methods. mdpi.comconsensus.app |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides positional isotopomer information, minimal sample preparation. | Lower sensitivity, requires larger sample amounts. | Cryoprobes, higher field magnets, advanced 2D techniques (e.g., INADEQUATE). acs.orgresearchgate.net |
Computational Innovations in Metabolic Modeling and Flux Analysis for Increased Precision and Network Coverage
The data generated from D-Arabinose-2-¹³C tracing experiments are only as valuable as the computational tools used to interpret them. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful computational framework that uses the principles of mass balancing and isotope labeling to quantify intracellular metabolic fluxes. springernature.comspringernature.com Future advancements in this field will focus on increasing the precision, accuracy, and scope of metabolic models.
One area of active research is the development of more sophisticated algorithms for flux estimation that can handle larger and more complex metabolic networks. umd.edu This includes the development of methods for isotopically non-stationary MFA, which can capture the dynamics of metabolic fluxes over time, a crucial aspect for understanding transient cellular responses. umd.edu Furthermore, the integration of thermodynamic constraints into metabolic models can help to ensure that the predicted flux distributions are biochemically feasible.
Another important frontier is the expansion of metabolic network reconstructions to include a wider range of metabolic pathways and cellular compartments. As these models become more comprehensive, they will provide a more accurate representation of cellular metabolism and allow for a more detailed interpretation of D-Arabinose-2-¹³C tracing data. The ultimate goal is to create predictive models of metabolism that can be used to simulate the effects of genetic mutations, drug treatments, or environmental changes on cellular function. youtube.comnih.gov
Q & A
Q. What are the limitations of D-Arabinose-2-¹³C in studying non-canonical carbohydrate metabolism pathways?
- Methodological Answer : The compound’s specificity to arabinose-metabolizing enzymes (e.g., AraA/B/D in microbes) limits its utility in systems lacking these pathways. Combine with genetic knockouts or inhibitors to confirm pathway specificity. Alternative labels (e.g., ¹³C-glucose) may be required for comparative studies .
Methodological Frameworks for Research Design
- PICO Framework : For clinical applications, structure questions around Population (e.g., specific microbial strains), Intervention (D-Arabinose-2-¹³C dosing), Comparison (unlabeled controls), and Outcomes (flux rates) .
- FINER Criteria : Ensure questions are Feasible (e.g., isotope availability), Interesting (novel metabolic insights), Novel (addressing literature gaps), Ethical (safe disposal), and Relevant (applications in biofuels or glycobiology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
